ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique structural features.
Mechanism of Action
Target of Action
Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various targets depending on their specific structure and functional groups . They can inhibit enzymes, modulate receptors, or interfere with cellular processes, leading to their diverse biological effects .
Biochemical Pathways
Given the broad range of activities associated with thiophene derivatives, it can be inferred that multiple pathways could be involved . These could include pathways related to inflammation, oxidative stress, cell proliferation, and microbial growth, among others .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound could potentially exert anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Biochemical Analysis
Biochemical Properties
Other thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions often involve binding at specific sites, leading to changes in the function or activity of the target molecules .
Cellular Effects
Other thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other thiophene derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing continuous flow techniques and advanced purification methods like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate stands out due to its unique structural features, which contribute to its diverse biological activities. Its phenoxybenzamido group enhances its binding affinity to molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
ethyl 2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-2-27-23(26)20-18-9-6-10-19(18)29-22(20)24-21(25)15-11-13-17(14-12-15)28-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLXBXPCJIPNPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.